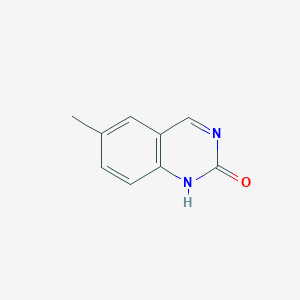

6-methylquinazolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)5-10-9(12)11-8/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBFIAMWRDJKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The preparation of 6-methylquinazolin-2(1H)-one has been approached through various synthetic strategies, reflecting the broader methodologies employed for quinazolinone synthesis. A common and effective route involves the cyclization of appropriate precursors.

One notable method for the synthesis of quinazolinone derivatives involves the reaction of 2-aminobenzamide (B116534) with aldehydes. rjsocmed.com In a specific instance, a one-pot, multi-step procedure has been utilized to construct the 6-methylquinazolin-4(3H)-one nucleus, which can be a related pathway or a precursor to the 2-oxo isomer. cnr.it This method often involves the initial formation of an imine followed by an intramolecular cyclization. cnr.it

Another synthetic approach starts from 2-amino-5-methylbenzoic acid. This starting material can be converted to the corresponding amide, which then undergoes cyclization to form the quinazolinone ring system. cnr.it The choice of reagents and reaction conditions, such as the use of catalysts and specific solvents, can significantly impact the yield and purity of the final product. cnr.it

The characterization of this compound, like other organic compounds, relies on a combination of spectroscopic techniques to confirm its structure. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Chemical Reactivity and Transformation Studies

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 6-methylquinazolin-2(1H)-one towards nucleophiles and electrophiles is dictated by the electronic nature of the quinazolinone core. The presence of nitrogen atoms and a carbonyl group creates distinct electron-rich and electron-poor centers within the molecule.

Nucleophilic Reactivity: The term nucleophile refers to a reactant that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.com These species are considered "electron-rich." youtube.com In the context of the quinazolinone ring, nucleophilic attack is a common reaction pathway. For instance, the nitrogen atoms, particularly N1 and N3, can act as nucleophilic centers. Alkylation reactions, a key method for modifying the biological properties of quinazolinone derivatives, often proceed via nucleophilic attack at these nitrogen atoms. mdpi.com The choice of solvent and base can influence the regioselectivity of these reactions, leading to either N-alkylation or O-alkylation products. juniperpublishers.com

Electrophilic Reactivity: An electrophile is a species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com The quinazolinone ring system also presents sites susceptible to electrophilic attack. The benzene (B151609) ring portion of the molecule can undergo electrophilic substitution reactions. The expected order of reactivity for electrophilic substitution on the parent quinazoline (B50416) ring is at positions 8 > 6 > 5 > 7. nih.gov For this compound, the methyl group at position 6 can influence the regioselectivity of such reactions. Nitration is a classic example of an electrophilic substitution, with quinazoline reacting with fuming nitric acid in concentrated sulfuric acid to yield 6-nitroquinazoline. nih.gov

Cycloaddition Reactions and Annulation Strategies

Cycloaddition reactions are powerful tools for constructing cyclic molecules. nih.gov While specific examples involving this compound are not extensively documented, the general reactivity of related heterocyclic systems suggests potential pathways. For instance, dipolar cycloaddition reactions have been developed to access related fused heterocyclic systems. nih.gov

Annulation strategies are crucial for the synthesis of the quinazolinone core itself and for building additional rings onto the existing scaffold. One efficient method involves the oxidative decarboxylation of α-amino acids followed by an oxidative cyclization reaction with 2-aminobenzamides to form a wide range of quinazolinone derivatives. thieme-connect.com This process proceeds through the in-situ generation of an aldehyde, which then undergoes cyclization with the aminobenzamide. thieme-connect.com Ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines also provides an efficient route to quinazolinone derivatives. acs.org

| Strategy | Reactants | Key Features | Reference |

|---|---|---|---|

| Oxidative Decarboxylation/Annulation | 2-Aminobenzamides and α-Amino Acids | Molecular iodine promoted, operational simplicity, good functional group tolerance. | thieme-connect.com |

| Ruthenium-Catalyzed Deaminative Coupling | 2-Aminobenzamides and Amines | Highly selective, avoids reactive reagents and toxic byproducts. | acs.org |

Stability and Tautomerism of the Quinazolinone Ring System

The stability of the quinazolinone ring is a key feature contributing to its prevalence in biologically active molecules. Quinazolines are generally stable in cold dilute acidic and alkaline solutions, though they can be degraded by boiling in these conditions. nih.gov

A significant aspect of the quinazolinone ring system is its capacity for tautomerism. Tautomers are isomers of a compound which differ only in the position of protons and electrons. For this compound, the primary tautomeric equilibrium is between the lactam (amide) and lactim (imidol) forms. The solvent polarity can influence this equilibrium. For example, in a polar solvent like pyridine, the lactam form is favored, while in a less polar solvent like acetyl chloride, the lactim form can predominate. nih.gov This tautomerism is critical as it affects the molecule's reactivity and its interactions with biological targets.

| Tautomeric Form | Key Structural Feature | Favored Conditions |

|---|---|---|

| Lactam (Amide) | C=O group at position 2 | Polar solvents (e.g., pyridine) |

| Lactim (Imidol) | O-H group at position 2 | Less polar environments |

Redox Chemistry of this compound Derivatives

Redox reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. youtube.com The quinazolinone ring can participate in both oxidation and reduction reactions.

Oxidation: The oxidation of the parent quinazoline ring can lead to different products depending on the reaction conditions. For example, oxidation with hydrogen peroxide in an acidic medium can yield a 3,4-dihydro-4-oxoquinazoline. nih.gov In an alkaline medium, potassium permanganate can also oxidize the ring system. nih.gov

Reduction: The reduction of the quinazolinone ring can also be achieved using various reagents. Catalytic hydrogenation of quinazoline typically results in the formation of 3,4-dihydroquinazoline. nih.gov More potent reducing agents like sodium amalgam, lithium aluminum hydride, and sodium borohydride can lead to the formation of 1,2,3,4-tetrahydroquinazoline. nih.gov The specific products obtained from the redox reactions of this compound would be influenced by the methyl substituent and the specific reagents and conditions employed.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and probing the molecular structure of a compound. The vibrational modes observed are characteristic of the bonds present and their environment within the molecule.

The FT-IR and FT-Raman spectra of 6-methylquinazolin-2(1H)-one are expected to exhibit a series of characteristic bands corresponding to the vibrations of the quinazolinone core, the methyl substituent, and the N-H and C=O groups.

Key vibrational modes for quinazolinone derivatives have been identified through various studies. mdpi.comnih.gov For this compound, the most prominent absorption in the FT-IR spectrum is anticipated to be the C=O stretching vibration, typically appearing in the range of 1680-1670 cm⁻¹. mdpi.com The N-H stretching vibration is expected to be observed as a broad band in the region of 3400-3200 cm⁻¹, characteristic of amides. Aromatic C-H stretching vibrations are predicted to occur just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group should appear just below 3000 cm⁻¹. mdpi.com

The fingerprint region of the spectrum (below 1600 cm⁻¹) will contain a complex pattern of bands arising from C=C and C-N stretching vibrations of the quinazoline (B50416) ring, as well as in-plane and out-of-plane bending vibrations of the C-H and N-H bonds. nih.gov The in-plane bending of the N-H group is typically found around 1620-1580 cm⁻¹. The stretching vibrations of the aromatic ring are expected to produce bands in the 1600-1450 cm⁻¹ region. mdpi.com

The FT-Raman spectrum will complement the FT-IR data. While the C=O stretch is also visible in the Raman spectrum, the aromatic ring vibrations and the symmetric vibrations of the methyl group are often more intense. The symmetric C-H stretching of the methyl group would be a prominent feature.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (FT-IR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) | Reference |

| N-H Stretch | 3400-3200 (broad) | Weak | mdpi.com |

| Aromatic C-H Stretch | ~3100 | Strong | mdpi.com |

| Aliphatic C-H Stretch (CH₃) | ~2950 | Strong | mdpi.com |

| C=O Stretch | 1680-1670 | Moderate | mdpi.com |

| N-H Bend | 1620-1580 | Weak | |

| Aromatic C=C Stretch | 1600-1450 | Strong | mdpi.com |

| C-N Stretch | 1400-1300 | Moderate | |

| CH₃ Bending | ~1450 and ~1375 | Moderate |

The planarity of the quinazolinone ring system significantly influences its vibrational spectra. The coupling of vibrational modes within the fused ring system can lead to shifts in band positions and changes in intensity. The conformation of the molecule, particularly the planarity of the bicyclic system, can be inferred from the sharpness and position of the aromatic C-H out-of-plane bending vibrations, which typically appear in the 900-700 cm⁻¹ region. For a substituted benzene (B151609) ring, the pattern of these bands can provide information about the substitution pattern.

Furthermore, intermolecular hydrogen bonding involving the N-H and C=O groups can significantly affect the vibrational frequencies. In the solid state, strong hydrogen bonds are expected to broaden the N-H stretching band and shift the C=O stretching band to a lower wavenumber compared to the gas phase or in a non-polar solvent. This provides insight into the crystal packing and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton. The aromatic protons on the benzene ring will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. mdpi.comacgpubs.org The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents. The proton at position 5, being adjacent to the nitrogen and in the ortho position to the methyl group, is likely to be the most deshielded among the aromatic protons. The methyl group protons are expected to appear as a singlet in the upfield region, around δ 2.0-2.5 ppm. mdpi.com The N-H proton will likely appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, typically in the range of δ 10-12 ppm for similar quinazolinone structures in DMSO-d₆. rsc.org

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The carbonyl carbon (C-2) is expected to be the most downfield signal, typically around δ 160-165 ppm. mdpi.com The aromatic carbons will resonate in the range of δ 110-150 ppm. The carbon of the methyl group will appear at a much higher field, around δ 20-25 ppm. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference |

| N1-H | 10.0 - 12.0 (broad s) | - | rsc.org |

| C2 | - | 160.0 - 165.0 | mdpi.com |

| C4 | - | ~148.0 | acgpubs.org |

| C4a | - | ~120.0 | |

| C5 | 7.5 - 8.0 (d) | ~127.0 | acgpubs.org |

| C6 | - | ~135.0 | |

| C7 | 7.2 - 7.6 (d) | ~134.0 | acgpubs.org |

| C8 | 7.0 - 7.4 (s) | ~115.0 | acgpubs.org |

| C8a | - | ~140.0 | |

| 6-CH₃ | 2.0 - 2.5 (s) | 20.0 - 25.0 | mdpi.com |

Note: The predicted chemical shifts are based on data for similar quinazolinone structures and are subject to variation based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, this would be particularly useful for confirming the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons (aromatic CH and the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the quaternary carbons (C-2, C-4, C-4a, C-6, and C-8a) by observing their long-range couplings to nearby protons. For instance, the N-H proton should show a correlation to the C-2 and C-8a carbons, and the methyl protons should show correlations to C-5, C-6, and C-7.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. For example, a cross-peak between the methyl protons and the proton at position 5 or 7 would confirm their close spatial relationship, which is consistent with the proposed structure.

Through the combined use of these 2D NMR techniques, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound can be achieved, providing definitive structural confirmation. mdpi.comrsc.org

Quinazolin-2(1H)-one and its derivatives can exist in tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. For this compound, the equilibrium would be between the this compound (lactam) and 6-methylquinazolin-2-ol (lactim) forms.

NMR spectroscopy is a powerful tool to study such tautomeric equilibria. mdpi.comrsc.org In many cases, the equilibrium is rapid on the NMR timescale, resulting in a single set of averaged signals. However, in some instances, particularly at low temperatures or in specific solvents, it might be possible to observe separate signals for both tautomers.

The chemical shifts of the protons and carbons, especially those around the C2-N1-C8a and C2-N3-C4 regions, would be sensitive to the tautomeric form. For instance, in the lactim form, the C2 carbon would be bonded to an -OH group, and its ¹³C chemical shift would be expected to be different from that in the lactam form where it is a carbonyl carbon. The presence of a phenolic-like OH proton in the ¹H NMR spectrum, instead of an amide N-H proton, would be a clear indicator of the lactim form.

Solvent effects can also be used to probe the tautomeric equilibrium. Polar, protic solvents may favor one tautomer over the other through hydrogen bonding interactions. mdpi.com By comparing NMR spectra recorded in different solvents (e.g., DMSO-d₆, CDCl₃, and methanol-d₄), it may be possible to shift the equilibrium and gain insight into the predominant tautomeric form under different conditions. For many quinazolin-4(3H)-ones, the keto form is generally found to be the more stable tautomer in solution. mdpi.comrsc.org A similar preference for the lactam form is anticipated for this compound.

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C₉H₈N₂O, Molecular Weight: 160.17 g/mol ), different ionization techniques would yield distinct yet complementary fragmentation patterns.

In EI-MS, high-energy electrons bombard the molecule, typically causing extensive fragmentation. This "hard" ionization technique is excellent for providing a detailed fragmentation "fingerprint" that can be used for structural elucidation.

The expected EI-MS spectrum of this compound would show a prominent molecular ion peak (M⁺˙) at m/z 160. The fragmentation would likely proceed through several key pathways characteristic of quinazolinone structures and aromatic methyl groups:

Loss of a hydrogen radical (H˙): A peak at m/z 159 ([M-H]⁺) could arise from the cleavage of a C-H bond, likely from the methyl group to form a stable benzyl-type cation.

Loss of carbon monoxide (CO): A key fragmentation for carbonyl-containing compounds is the loss of a neutral CO molecule, which would lead to a fragment ion at m/z 132 ([M-CO]⁺˙). This is a common pathway for lactam structures.

Loss of methyl radical (˙CH₃): Cleavage of the aryl-methyl bond would result in a fragment at m/z 145 ([M-CH₃]⁺).

Retro-Diels-Alder (RDA) reaction: The heterocyclic ring could undergo an RDA fragmentation. For the 2-oxo tautomer, this might involve the cleavage of the N1-C8a and C4-C4a bonds, leading to characteristic fragments.

ESI is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the compound. The analysis is usually performed in positive ion mode.

For this compound, the ESI-MS spectrum would be expected to be dominated by the protonated molecular ion, [M+H]⁺, at m/z 161. Depending on the solvent system and instrument settings, adducts with sodium ([M+Na]⁺ at m/z 183) or potassium ([M+K]⁺ at m/z 199) might also be observed. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be required to induce and study fragmentation. The fragmentation pathways would likely involve the loss of small neutral molecules like CO and potentially CH₃CN from the protonated precursor.

The molecular ion confirms the elemental composition of the molecule. For this compound, a high-resolution mass spectrometry (HRMS) measurement would be crucial to confirm the exact mass and, therefore, the molecular formula C₉H₈N₂O.

The table below summarizes the anticipated characteristic fragments and their corresponding mass-to-charge ratios.

| Ion/Fragment Description | Proposed Formula | Expected m/z (EI-MS) | Expected m/z (ESI-MS/MS) |

| Molecular Ion | [C₉H₈N₂O]⁺˙ | 160 | - |

| Protonated Molecule | [C₉H₈N₂O+H]⁺ | - | 161 |

| Loss of Hydrogen Radical | [C₉H₇N₂O]⁺ | 159 | - |

| Loss of Methyl Radical | [C₈H₅N₂O]⁺ | 145 | 145 (from [M+H]⁺-CH₄) |

| Loss of Carbon Monoxide | [C₈H₈N₂]⁺˙ | 132 | 133 (from [M+H]⁺-CO) |

This table is predictive and not based on published experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of this compound has not been reported in open-access crystallographic databases.

If single crystals of suitable quality were obtained, a crystallographic analysis would reveal:

Tautomeric Form: It would confirm whether the molecule exists as the 2-oxo lactam form or the 2-hydroxy lactim tautomer in the solid state.

Molecular Geometry: The planarity of the quinazolinone ring system and the precise bond lengths and angles would be determined.

Crystal Packing and Intermolecular Interactions: The analysis would elucidate how the molecules arrange themselves in the crystal lattice. Hydrogen bonding between the N-H proton and the carbonyl oxygen (N-H···O) of an adjacent molecule would be expected, likely leading to the formation of dimers or extended chains, which are common motifs in related structures. Pi-pi stacking interactions between the aromatic rings of neighboring molecules would also be anticipated.

The hypothetical crystallographic data would be presented in a standardized format as shown in the table below.

| Parameter | Expected Value/Information |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Crystal System | e.g., Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pccn |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per unit cell (Z) | e.g., 4 |

| Hydrogen Bonding Motif | e.g., R²₂(8) dimer |

This table contains placeholder information and is for illustrative purposes only.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the mass percentages of the constituent elements in a compound, serving as a fundamental check of its purity and stoichiometry. For a pure sample of this compound (C₉H₈N₂O), the experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should agree closely with the theoretically calculated values.

The expected results are detailed in the following table. A typical criterion for confirmation of purity is that the experimental values fall within ±0.4% of the calculated values.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 67.49 | Data not available |

| Hydrogen (H) | 5.03 | Data not available |

| Nitrogen (N) | 17.49 | Data not available |

| Oxygen (O) | 9.99 | (Typically not measured directly) |

This table presents calculated values. No experimental data for this compound has been found in the searched literature.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinazolinone derivatives to predict their geometry, electronic properties, and reactivity. nih.govajol.info

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For quinazolinone derivatives, this is typically performed using DFT with functionals like B3LYP and basis sets such as 6-31G* or 6-311++G(d,p). nih.govpsu.eduresearchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

Studies on the parent 2-quinazolinone and its 4-quinazolinone isomer show that the fused ring system is planar, with dihedral angles close to 0° or 180°. psu.edu The C-N-C bond angle within the heterocyclic ring is a key parameter, with values around 121° at one nitrogen and up to 126° at the other, depending on the isomer. psu.edu The optimization of the 6-methylquinazolin-2(1H)-one structure would similarly result in a planar quinazolinone core, providing a foundational understanding of its structural framework. This optimized geometry is essential for all subsequent computational analyses.

Table 1: Representative DFT Functionals and Basis Sets for Quinazolinone Studies

| Method | Basis Set | Common Application |

|---|---|---|

| B3LYP | 6-31G* | Geometry Optimization, Electronic Properties ajol.inforesearchgate.net |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies nih.gov |

| TD-DFT | 6-311G(d,p) | UV-Vis Spectra, Electronic Transitions mdpi.com |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. d-nb.infotandfonline.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. d-nb.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. d-nb.infoufms.br

In quinazolinone derivatives, the HOMO and LUMO are typically delocalized across the π-system of the fused rings. tandfonline.commdpi.com The energy gap for various quinazolinone structures has been calculated, often falling in the range of 4 to 5 eV. psu.edud-nb.infoufms.br For instance, a study on 2-quinazolinone reported a smaller frontier orbital gap compared to its 4-quinazolinone isomer, suggesting it is a softer and more polarizable molecule. psu.edu The analysis of these orbitals for this compound would reveal how the methyl group influences the electronic distribution and reactivity. The potential for intramolecular charge transfer, a process where electron density moves from the HOMO to the LUMO upon excitation, is also elucidated by this analysis. researchgate.netresearchgate.net

Table 2: Calculated FMO Properties for Related Quinazolinone Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Level |

|---|---|---|---|---|

| Quinazolinone Derivative 1 | -6.508 | -1.516 | 4.992 | DFT/B3LYP (Gas Phase) ufms.br |

| Quinazolinone Derivative 2 | -6.551 | -1.558 | 4.993 | DFT/B3LYP (Gas Phase) ufms.br |

| Quinazolinedione Derivative | Not specified | Not specified | 4.189 | B3LYP/6-31++G(d,p) (Gas Phase) d-nb.info |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajol.infonih.gov The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For quinazolinone structures, the negative potential is concentrated around the electronegative oxygen and nitrogen atoms of the heterocyclic ring. ajol.infomdpi.com These sites are susceptible to electrophilic attack. Conversely, the regions of positive potential are generally located around the hydrogen atoms, particularly those bonded to nitrogen, indicating sites for potential nucleophilic attack. mdpi.comnih.gov An MEP map of this compound would clearly illustrate these reactive centers and provide a visual guide to its intermolecular interaction patterns.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. It examines charge delocalization, hyperconjugation, and the stabilization energy (E(2)) associated with electron transfer between filled (donor) and empty (acceptor) orbitals. nih.gov

Table 3: Representative NBO Stabilization Energies (E(2)) in Related Heterocycles

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C) | π(C-C) | ~20 | Intra-ring π-delocalization ufms.br |

| LP(N) | π(C-C) | ~30-50 | Lone pair delocalization |

Note: Values are illustrative based on typical findings for aromatic nitrogen heterocycles and may vary for the specific compound.

Molecular Dynamics Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules, allowing for the study of conformational changes and flexibility. nih.govresearchgate.net

MD simulations are particularly useful for understanding the conformational landscape of a molecule. For quinazolinone derivatives, these simulations can reveal how the core ring structure and its substituents move and flex in different environments. nih.gov The stability of a particular conformation can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) over the simulation time. A stable system will show the RMSD value converging to a plateau. researchgate.net

The Root Mean Square Fluctuation (RMSF) can be used to identify which parts of the molecule are most flexible. researchgate.net In studies of quinazolinone derivatives bound to proteins, MD simulations show that the quinazolinone core often maintains a stable conformation, while peripheral substituents may exhibit greater flexibility. nih.govnih.gov For this compound, an MD simulation would characterize the rotational freedom of the methyl group and the vibrational motions of the ring system, providing a dynamic picture of its structural behavior.

Solvent Effects on Molecular Behavior

The behavior and properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational models are employed to simulate these solvent effects, providing insights into how intermolecular interactions alter the molecule's stability, electronic properties, and reactivity. The Self-Consistent Reaction Field (SCRF) model is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

Time-dependent density functional theory (TD-DFT) simulations are particularly useful for examining how solvents impact photophysical properties. tandfonline.com For a molecule like this compound, changing the solvent can lead to shifts in its absorption and emission spectra. Theoretical calculations can predict these solvatochromic shifts. For instance, the calculated dipole moment and polarizability in different solvents can indicate the extent of solute-solvent interactions.

Table 1: Calculated Solvatochromic Effects on a Quinazolinone Derivative in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Predicted λmax (nm) |

| Gas Phase | 1 | 3.45 | 320 |

| n-Hexane | 1.88 | 3.88 | 324 |

| Dichloromethane | 8.93 | 4.92 | 335 |

| Ethanol (B145695) | 24.55 | 5.61 | 342 |

| Water | 78.39 | 6.15 | 348 |

Note: The data in this table is representative and derived from computational studies on similar quinazolinone structures to illustrate the expected solvent effects on this compound. Actual values may vary.

These calculations reveal that polar solvents tend to stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the maximum absorption wavelength (λmax). researchgate.net The analysis of these interactions is crucial for applications where the molecule is used in a solution, such as in designing solvent-dependent sensors or understanding its behavior in biological media.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical correlation between calculated molecular descriptors and an observed property. For this compound and its derivatives, QSPR can be used to predict various physicochemical properties like solubility, boiling point, or biological activity without the need for extensive experimental measurements. mui.ac.irnih.gov

The process involves generating a set of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.gov Using statistical methods like multiple linear regression (MLR), a model is built to correlate these descriptors with the property of interest. nih.gov

Table 2: Example of Descriptors Used in a QSPR Model for Predicting Aqueous Solubility (LogS) of Quinazolinone Derivatives

| Descriptor | Description | Typical Value Range | Contribution to Solubility |

| logP | Octanol-water partition coefficient | 1.5 - 4.0 | Negative |

| TPSA | Topological Polar Surface Area | 40 - 80 Ų | Positive |

| MW | Molecular Weight | 150 - 250 g/mol | Negative |

| RotB | Number of Rotatable Bonds | 0 - 3 | Negative |

| HBD | Number of Hydrogen Bond Donors | 1 - 2 | Positive |

Note: This table presents descriptors commonly used in QSPR studies. The values and contributions are illustrative for the quinazolinone class of compounds.

The reliability of a QSPR model is assessed through rigorous validation, using statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²). nih.gov For a class of compounds including this compound, a well-validated QSPR model can accelerate the discovery process by prioritizing derivatives with desired properties for synthesis and testing.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing detailed, step-by-step pictures of chemical transformations. rsc.org For this compound, this involves mapping the potential energy surface (PES) of a reaction to identify reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.com

Methods like Density Functional Theory (DFT) are used to calculate the energies of these structures. mdpi.com For example, in studying the synthesis or subsequent reactions of this compound, computational methods can help determine the most likely pathway by comparing the activation energies of different proposed mechanisms. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a calculated transition state correctly connects the reactant and product. mdpi.com

A study on the photooxidation of a related hexahydroquinazolinone derivative provides a clear example of this approach. mdpi.com The reaction with singlet oxygen was investigated computationally, revealing a two-step mechanism involving peroxide intermediates and a six-membered transition state. The calculated activation energies helped to explain the reaction's feasibility and product distribution. mdpi.com

Table 3: Calculated Activation Energies for a Hypothetical Reaction Pathway of a Quinazolinone Derivative

| Reaction Step | Description | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Step 1: R → TS1 | Formation of Intermediate 1 | B3LYP | 6-311++G(d,p) | 15.2 |

| Step 2: I1 → TS2 | Formation of Intermediate 2 | B3LYP | 6-311++G(d,p) | 5.8 |

| Step 3: I2 → P | Formation of Final Product | B3LYP | 6-311++G(d,p) | 11.5 |

Note: This table illustrates the type of data generated from computational studies of reaction mechanisms. R = Reactant, TS = Transition State, I = Intermediate, P = Product. The values are representative.

These computational investigations provide fundamental insights that are often difficult to obtain through experimental means alone. uni-muenchen.de They help rationalize experimental observations, predict the outcomes of new reactions, and guide the design of more efficient synthetic routes. rsc.org

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituents at Position 6 on Activity

The substitution pattern at the 6-position of the quinazoline (B50416) ring is a critical determinant of biological activity. Research on various quinazoline derivatives has consistently shown that the nature of the substituent at this position can significantly modulate potency and selectivity. nih.gov

For a series of 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines designed as cyclic GMP phosphodiesterase (cGMP-PDE) inhibitors, monosubstitution at the 6-position was found to be essential for inhibitory activity. nih.gov The most effective substituents were generally compact and hydrophobic. For instance, compounds bearing a methyl, chloro, thiomethyl, or cyano group at position 6 displayed potent inhibitory activity. nih.gov

In the context of antiviral research, particularly against MERS-CoV, the substituents at the 6-position of 4-anilinoquinazoline (B1210976) derivatives were extensively studied. nih.gov Starting with a lead compound, various benzyl (B1604629) amine groups were introduced at this position. The electronic properties of the substituents on the benzyl ring were found to be crucial. While some substitutions like 2-methoxybenzyl amine and 2-hydroxybenzyl amine were well-tolerated, electron-withdrawing groups showed significant effects. nih.gov Notably, a 3-cyanobenzyl amine analogue resulted in a substantial increase in activity, with an IC50 value of 0.157 μM. nih.gov Conversely, introducing amide groups or certain aliphatic amines like di-n-butyl and cyclohexyl at position 6 was detrimental to the antiviral activity. nih.gov

These findings underscore the sensitivity of the biological target to the steric and electronic properties of the substituent at the 6-position.

Table 1: Impact of Substituents at Position 6 on MERS-CoV Inhibitory Activity

| Compound | Substituent at Position 6 | IC50 (μM) |

|---|---|---|

| 12 | 2-methoxybenzyl amine | 3.8 |

| 13 | 2-hydroxybenzyl amine | 3.6 |

| 14 | 3,4-difluorobenzyl amine | 4.6 |

| 15 | 4-fluorobenzyl amine | 4.6 |

| 16 | 2-nitrobenzyl amine | 3.3 |

| 17 | 3-nitrobenzyl amine | 6.1 |

| 18 | 4-nitrobenzyl amine | 2.7 |

| 19 | 2-cyanobenzyl amine | No effect |

| 20 | 3-cyanobenzyl amine | 0.157 |

| 21 | 4-cyanobenzyl amine | 4.8 |

| 22 | 3-amidobenzyl amine | Detrimental |

| 23 | 3-(trifluoromethyl)benzyl amine | 2.3 |

| 24 | di-n-butyl amine | Little effect |

| 25 | cyclohexyl amine | Little effect |

Data sourced from a study on MERS-CoV inhibitors. nih.gov

Role of Modifications at Position 2 on Biological Engagement

Position 2 of the quinazolinone scaffold is a key site for modification and has been shown to be significant for various pharmacological activities. mdpi.com In the development of binders for the bromodomain-containing protein 9 (BRD9), the 6-methylquinazolin-4(3H)-one core was functionalized at position 2. cnr.it This position was identified as corresponding to a hydrophobic feature necessary for mimicking acetyl lysine (B10760008), a natural ligand for bromodomains. Consequently, functionalization with alkyl substituents at this position was explored to satisfy this binding requirement. cnr.it

The synthesis of these derivatives often involves the reaction of an appropriate anthranilamide with aldehydes to form an imine at position 2, which then undergoes intramolecular cyclization. cnr.it For instance, to introduce a methyl group at position 2, ethanol (B145695) was oxidized in situ to generate acetaldehyde, which then reacted to form the desired 2-methyl derivative. cnr.it

Further studies on 2-arylquinazolin-4-ones as inhibitors of tankyrases (TNKSs) have also highlighted the importance of the substituent at position 2. nih.gov The NAD+-binding site of TNKS-2 contains a hydrophobic cavity that accommodates the 2-aryl group. The nature of this aryl group, particularly its substituents, was found to be crucial for potency and selectivity. nih.gov This indicates that modifications at position 2 directly influence how the ligand engages with the hydrophobic pockets of target proteins.

Influence of N-Substitution Patterns on Biological Potency

Nitrogen substitution patterns on the quinazolinone ring system play a pivotal role in determining biological potency. The nitrogen atom at position 3 is a common site for substitution, and modifications here can significantly impact activity. For example, in the design of B-Raf inhibitors, 3-N-methylquinazoline-4(3H)-one based compounds demonstrated excellent cellular potency and selectivity. researchgate.net

In a study focused on BRD9 binders, the importance of N-alkylation was also noted. Compounds that lacked an N-methyl function showed no significant binding, emphasizing the crucial role of this small alkyl group for interaction with the protein target. researchgate.net

Stereochemical Considerations in Ligand Design

Stereochemistry is a fundamental aspect of ligand design, as biological macromolecules are chiral and often exhibit stereospecific interactions with ligands. Although specific studies on the stereochemistry of 6-methylquinazolin-2(1H)-one are not abundant, principles from related compounds highlight its importance.

When designing ligands based on the this compound scaffold, the introduction of stereocenters, for example through substitution at the N1 or C3 positions, should be carefully considered. The resulting stereoisomers may exhibit different binding affinities and pharmacological profiles, and their separation and individual evaluation would be crucial for developing a potent and selective drug candidate.

Development of Pharmacophore Models

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features required for biological activity. nih.govresearchgate.net This approach is particularly valuable when the 3D structure of the target receptor is unknown. nih.gov

For derivatives of 6-methylquinazolin-4(3H)-one targeting BRD9, 3D structure-based pharmacophore models were developed and employed to guide the design of a second generation of compounds. cnr.itresearchgate.net These models helped in evaluating different substitution patterns on the heterocyclic core. researchgate.net The pharmacophore models identified key features such as hydrophobic groups, hydrogen bond acceptors, and aromatic rings that are crucial for binding. cnr.it For instance, the model indicated that position 2 could be functionalized with alkyl substituents to fit into a hydrophobic pocket, while position 8 could accommodate aromatic, H-bond acceptor, and hydrophobic groups. cnr.it

The development of such models typically involves aligning a set of active molecules to identify common chemical features. researchgate.net More advanced quasi-dynamic pharmacophore models can also be constructed using molecular dynamics simulations to account for the flexibility of the ligands. nih.gov These models provide a more realistic representation of the conformational space and can lead to more effective discrimination between active and inactive compounds. nih.gov

Ligand Efficiency and Drug-Likeness Assessment (Computational Aspects)

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess a favorable profile of physicochemical properties, often referred to as "drug-likeness." nih.gov Computational tools are routinely used to assess these properties and to calculate various ligand efficiency metrics.

Drug-Likeness: Drug-likeness is often evaluated using guidelines such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and hydrogen bonding capacity to ensure good oral bioavailability. mdpi.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction platforms are also widely used in the preclinical stage to identify candidates with desirable pharmacokinetic and toxicity profiles. mdpi.com

Ligand Efficiency (LE): Ligand efficiency metrics relate the potency of a compound to its size, providing a measure of the binding energy per atom. uniba.itnih.gov A commonly used metric is Ligand Efficiency (LE), which is calculated as the pIC50 (or pKi) divided by the number of heavy atoms. nih.gov Higher LE values are generally desirable, as they indicate that a compound is making efficient use of its atoms to achieve high affinity.

Lipophilic Ligand Efficiency (LLE): Another important metric is Lipophilic Ligand Efficiency (LLE), calculated as pIC50 minus the logP (a measure of lipophilicity). nih.gov LLE helps in optimizing potency while controlling lipophilicity, as excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.

Table 2: Key Parameters for Ligand Efficiency and Drug-Likeness Assessment

| Parameter | Description | Importance |

|---|---|---|

| Molecular Weight (MW) | The mass of the molecule. | Often kept below 500 Da for oral drugs to ensure good absorption. nih.gov |

| logP / ALogP | A measure of the compound's lipophilicity. | Influences solubility, permeability, and metabolism. Values that are too high or too low can be problematic. nih.gov |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | Affects solubility and permeability. nih.gov |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | Affects solubility and permeability. nih.gov |

| Polar Surface Area (PSA) | The surface area occupied by polar atoms. | Correlates with membrane permeability. nih.gov |

| Ligand Efficiency (LE) | pActivity / Heavy Atom Count | Measures the binding efficiency per atom. nih.gov |

| Lipophilic Ligand Efficiency (LLE) | pActivity - logP | Balances potency and lipophilicity. nih.gov |

This table summarizes key descriptors used in computational drug design. nih.govnih.gov

In Vitro Enzyme Inhibition Studies

The biological effects of many quinazolinone derivatives are attributed to their ability to inhibit specific enzymes involved in critical cellular pathways.

The quinazolinone core has been identified as a valuable scaffold for the development of inhibitors targeting various kinases, which are key regulators of cell signaling, proliferation, and survival.

PI3Kα Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently hyperactivated in cancer. Derivatives of 4-aminoquinazoline have been synthesized and shown to act as potent and selective inhibitors of PI3Kα. For instance, certain 4-aminoquinazoline derivatives have demonstrated significant inhibitory activity against PI3Kα with IC50 values in the nanomolar range, leading to the suppression of the PI3K/Akt signaling pathway in cancer cell lines.

BRD9 Inhibition: Bromodomain-containing protein 9 (BRD9) is an epigenetic reader protein that has emerged as a therapeutic target in oncology. Compounds featuring a 6-methylquinazolin-4(3H)-one core have been identified as novel binders of BRD9. nih.govnih.govcnr.it Through a combination of in silico screening and chemical synthesis, derivatives have been developed that bind to BRD9 in the low micromolar range, demonstrating the potential of this scaffold for epigenetic modulation. nih.govcnr.it

Tyrosine Kinase Inhibition: Quinazolinone-based molecules are well-established as inhibitors of various tyrosine kinases. nih.gov For example, a series of quinazolin-4(3H)-one derivatives exhibited significant inhibitory activity against several tyrosine kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR). nih.gov The IC50 values for some of these derivatives against these kinases were in the sub-micromolar range, comparable to known tyrosine kinase inhibitors. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Quinazolinone Derivatives This table presents data for derivatives of the quinazolinone scaffold, as direct inhibitory data for this compound was not available in the reviewed literature.

| Derivative Class | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivative | CDK2 | 0.173 ± 0.012 | nih.gov |

| Quinazolin-4(3H)-one derivative | HER2 | 0.079 ± 0.015 | nih.gov |

| Quinazolin-4(3H)-one derivative | EGFR | ~0.1 | nih.gov |

Beyond kinases, quinazolinone derivatives have been investigated for their inhibitory effects on other enzymes implicated in disease.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and has been a target for anti-inflammatory drug development. Certain 2-methyl-3H-quinazolin-4-one derivatives have shown potent in vitro inhibitory activity against COX-2, with some compounds exhibiting inhibition comparable to the standard drug diclofenac. mdpi.com

LDHA Inhibition: Lactate dehydrogenase A (LDHA) is an important enzyme in cancer metabolism. Some 2-methyl-3H-quinazolin-4-one derivatives have demonstrated significant inhibitory efficiency against LDHA at a concentration of 200 µg/mL. mdpi.com

Receptor Interaction and Modulation

The adenosine (B11128) A2A receptor is a G protein-coupled receptor that has been identified as a therapeutic target in neurodegenerative diseases and cancer. Studies on 6- and 7-substituted 4-(furan-2-yl)quinazolin-2-amine derivatives have shown that these compounds can exhibit significant binding affinities for the A2A adenosine receptor, with some derivatives having Ki values in the nanomolar range. nih.gov The 6-methyl-substituted derivatives, in particular, demonstrated notable binding activity. nih.gov

Cellular Pathway Modulation (e.g., NF-κB Pathways, Cell Cycle Arrest)

Quinazolinone derivatives can exert their biological effects by modulating key cellular signaling pathways.

NF-κB Pathways: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Some quinazolinone derivatives have been shown to inhibit the activation of the NF-κB pathway, which can contribute to their anti-inflammatory and anticancer properties. nih.gov For instance, a novel canthin-6-one (B41653) alkaloid was found to suppress the transcription and secretion of pro-inflammatory mediators by inhibiting NF-κB signaling. nih.gov

Cell Cycle Arrest: The ability to halt the cell cycle is a key mechanism of many anticancer agents. Various quinazolinone derivatives have been reported to induce cell cycle arrest in different phases. For example, some novel 4-aminoquinazoline derivatives have been shown to cause G1 phase arrest in cancer cells by inhibiting the PI3K signaling pathway. Other quinazolinone derivatives have been observed to induce a G2/M phase arrest, a characteristic feature of microtubule-destabilizing drugs. nih.gov

Antimicrobial Mechanisms of Action (In Vitro)

The quinazolinone scaffold is also a source of compounds with antimicrobial properties. Derivatives of 1,2-di(quinazolin-4-yl)diselane (B1252958) have demonstrated bacteriostatic activity against Mycobacterium tuberculosis in a dose- and time-dependent manner. nih.gov The minimum inhibitory concentration (MIC) for these compounds against various mycobacterial strains was found to be in the low microgram per milliliter range. nih.gov The mechanism of action is thought to be associated with the disruption of intracellular ATP homeostasis and an increase in DNA damage. nih.gov

Table 2: Antimicrobial Activity of a Quinazolinone Derivative This table presents data for a derivative of the quinazolinone scaffold, as direct antimicrobial data for this compound was not available in the reviewed literature.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,2-di(quinazolin-4-yl)diselane | M. smegmatis mc²155 | 4 | nih.gov |

| 1,2-di(quinazolin-4-yl)diselane | M. bovis BCG | 2 | nih.gov |

Anticancer Mechanisms of Action (In Vitro Cell Line Studies, e.g., Microtubule Disruption, Apoptosis Induction)

The anticancer effects of quinazolinone derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the cellular cytoskeleton.

Microtubule Disruption: Microtubules are essential for cell division, and their disruption is a validated strategy in cancer therapy. Certain triazole-based compounds, which can be considered related to the broader family of nitrogen-containing heterocycles that includes quinazolinones, have been shown to be potent inhibitors of tubulin polymerization. nih.gov These compounds compete with colchicine (B1669291) for its binding site on tubulin, leading to the disruption of the microtubule network and arresting cancer cells in the G2-M phase of the cell cycle. nih.gov Specific tubulin polymerization assays can be used to quantify the efficacy of such compounds. cytoskeleton.comnih.govcytoskeleton.com

Apoptosis Induction: Induction of apoptosis is a hallmark of many effective anticancer drugs. Numerous quinazolinone derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov The mechanism of apoptosis induction can be multifaceted, involving the activation of caspases, such as caspase-3 and caspase-9, and the modulation of Bcl-2 family proteins. nih.gov For instance, some quinazolinedione derivatives have been found to induce apoptosis in breast cancer cells primarily through the intrinsic pathway, as evidenced by the upregulation of caspase-9 and p53, and the downregulation of Bcl-2. nih.govnih.gov The processing of DNA damage, such as that caused by O6-methylguanine, can also trigger a Bcl-2 and caspase-9/3 regulated apoptotic pathway. nih.gov

Anti-inflammatory Mechanisms (In Vitro Models)

Direct in vitro studies detailing the anti-inflammatory mechanisms of this compound are not readily found in the current body of scientific literature. However, research on a structurally related isomer, 2-methylquinazolin-4(3H)-one, provides some insight into the potential anti-inflammatory activity of this class of compounds.

In a study investigating the therapeutic potential of 2-methylquinazolin-4(3H)-one against influenza A virus-induced acute lung injury, the compound demonstrated significant anti-inflammatory effects in vivo. mdpi.com The administration of this compound to virus-infected mice led to a marked decrease in the expression of several pro-inflammatory molecules. mdpi.com This suggests that a potential anti-inflammatory mechanism for methyl-substituted quinazolinones could involve the modulation of cytokine production.

Table 1: In Vivo Anti-inflammatory Effects of 2-Methylquinazolin-4(3H)-one in a Viral-Induced Acute Lung Injury Model mdpi.com

| Pro-inflammatory Molecule | Effect Observed |

| IFN-α | Decreased Expression |

| TNF-α | Decreased Expression |

| MCP-1 | Decreased Expression |

| IL-6 | Decreased Expression |

| IL-8 | Decreased Expression |

| IL-10 | Enhanced Levels |

| IFN-γ | Enhanced Levels |

This data pertains to the isomer 2-methylquinazolin-4(3H)-one and is presented here to illustrate the potential anti-inflammatory activity of a closely related compound.

It is important to note that these findings are from an in vivo model of virally induced inflammation and focus on a different structural isomer. mdpi.com Therefore, while indicative of the potential for anti-inflammatory activity within this compound family, these results cannot be directly extrapolated to this compound. Further in vitro studies using models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, would be necessary to elucidate the specific anti-inflammatory mechanisms of this compound. rsc.orgmdpi.com Such studies would typically involve measuring the inhibition of key inflammatory mediators like nitric oxide (NO), prostaglandins, and various pro-inflammatory cytokines. rsc.orgmdpi.com

In Silico Target Identification and Validation

Computational, or in silico, methods are pivotal in modern drug discovery for identifying potential molecular targets for a given compound. nih.gov For the specific compound this compound, dedicated in silico target identification studies for anti-inflammatory purposes are not explicitly available. However, a comprehensive study on derivatives of the isomeric 6-methylquinazolin-4(3H)-one has identified a potential therapeutic target through a combination of in silico modeling and chemical synthesis. researchgate.netcnr.it

This research identified 6-methylquinazolin-4(3H)-one-based compounds as novel binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader. researchgate.netcnr.it Epigenetic mechanisms are increasingly recognized for their role in regulating inflammatory gene expression, making BRD9 a plausible, albeit indirect, target for anti-inflammatory therapies.

The in silico workflow that led to this discovery involved the creation of a virtual library of 6-methylquinazolin-4(3H)-one derivatives. cnr.it This library was then subjected to molecular docking calculations against the BRD9 binding site, and the resulting poses were screened using 3D structure-based pharmacophore models. cnr.it This process identified a set of compounds with a high likelihood of binding to BRD9, which were then synthesized and biologically evaluated. cnr.it

Table 2: In Silico Target Identification for 6-Methylquinazolin-4(3H)-one Derivatives researchgate.netcnr.it

| Identified Target | In Silico Method(s) Used | Rationale for Anti-inflammatory Potential |

| Bromodomain-containing protein 9 (BRD9) | Molecular Docking, 3D Pharmacophore Modeling | BRD9 is an epigenetic modulator involved in the regulation of gene expression, including inflammatory genes. |

This data pertains to the isomer 6-methylquinazolin-4(3H)-one and its derivatives. The identification of BRD9 as a target suggests a potential, though not directly confirmed, anti-inflammatory pathway.

The study successfully identified several 6-methylquinazolin-4(3H)-one derivatives as selective BRD9 binders. cnr.it While the direct anti-inflammatory effects of these specific compounds were not the primary focus of the study, the identification of an epigenetic target opens a promising avenue for future investigation into the anti-inflammatory potential of this scaffold. Further research would be needed to validate whether inhibition of BRD9 by a this compound derivative translates into a measurable anti-inflammatory response in relevant in vitro and in vivo models.

Chemical Compounds Mentioned

Classical and Conventional Synthesis Approaches

Traditional methods for constructing the quinazolinone framework have been the bedrock of synthetic strategies for decades. These often involve condensation reactions and sequential steps starting from readily available precursors.

Condensation Reactions in Quinazolinone Formation

Condensation reactions are a cornerstone of classical quinazolinone synthesis. researchgate.net These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water. A common approach is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acids with amides. marquette.edu For instance, heating anthranilic acid with an excess of formamide (B127407) leads to the formation of quinazolin-4-one through the cleavage of two water molecules. generis-publishing.com The synthesis of 2-methyl-4(3H)-quinazolinone can be achieved through the condensation of acetanilides with urethanes. researchgate.net Three-component condensation reactions under environmentally friendly protocols have also been developed to produce dihydroquinazolin-4-(1H)-one derivatives, which can be subsequently oxidized to the desired quinazolinones. researchgate.net

Multi-Step Synthesis Pathways from Precursors

Many classical syntheses of quinazolinones involve multi-step pathways. researchgate.net A widely employed strategy begins with the acylation of an anthranilic acid derivative. nih.govnih.gov For example, 5-bromoanthranilic acid can be treated with 4-chloro-butyryl chloride to form the corresponding N-acyl-anthranilic acid. nih.gov This intermediate then undergoes dehydrative cyclization, often using acetic anhydride (B1165640), to form a benzoxazinone (B8607429) intermediate. nih.govnih.gov This benzoxazinone is a key precursor that can then be reacted with various amines or amine derivatives, such as hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) acetate, to yield the final quinazolinone product. nih.govnih.gov This sequential approach allows for the introduction of various substituents onto the quinazolinone core. For instance, the synthesis of 6-iodo-2-methylquinazolin-4(3H)-one derivatives starts with the iodination of anthranilic acid, followed by reaction with acetic anhydride to form an intermediate, which is then reacted with different amines. researchgate.net

Role of Anthranilic Acid Derivatives in Synthesis

Anthranilic acid and its derivatives are fundamental starting materials in the majority of quinazolinone synthesis methods. generis-publishing.comresearchgate.netnih.gov The specific substitution pattern on the anthranilic acid ring directly determines the substitution on the benzene (B151609) portion of the resulting quinazolinone. For the synthesis of 6-methylquinazolin-2(1H)-one, the key precursor would be 2-amino-5-methylbenzoic acid. The general strategy involves the reaction of this substituted anthranilic acid with a suitable one-carbon source, such as formamide or orthoesters, or through the previously mentioned benzoxazinone intermediate pathway. generis-publishing.comtandfonline.com For example, reacting 5-bromo- or 5-nitro-substituted anthranilic acids with chloro-acyl chlorides is a common route to prepare substituted quinazolinones. nih.gov The versatility of anthranilic acid derivatives makes them indispensable in classical quinazolinone synthesis. researchgate.net

Modern and Efficient Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally benign synthetic methods. These modern strategies often involve one-pot procedures and the use of catalysts to streamline the synthesis and improve yields.

One-Pot Reaction Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, have emerged as a powerful tool for constructing quinazolinones. These protocols offer significant advantages by reducing reaction times, minimizing waste, and simplifying work-up procedures. rsc.org Copper-mediated one-pot condensation reactions have been developed for the synthesis of quinazolinone derivatives, achieving good to excellent yields through the in situ generation of amines. rsc.org Another example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, which has been adapted for the synthesis of octahydroquinazolinone derivatives in water using a catalytic amount of sulfuric acid. nih.govmdpi.com Researchers have also reported one-pot, three-component annulation approaches for quinazoline (B50416) synthesis catalyzed by copper. mdpi.com Furthermore, a one-pot multistep procedure involving the condensation of 2-amino-3-bromo-5-methylbenzamide (B8581455) with aldehydes has been used to construct the 6-methylquinazolin-4(3H)-one core. cnr.it

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 5,5-dimethyl-1,3-cyclohexanedione, urea/thiourea, aromatic aldehydes | H2SO4, water | Octahydroquinazolinone | nih.gov |

| 2-bromobenzyl bromide, aldehydes, ammonium hydroxide | Cupric acetate | Quinazoline | nih.gov |

| 2-amino-3-bromo-5-methylbenzamide, aldehydes | One-pot multistep | 6-methylquinazolin-4(3H)-one | cnr.it |

| 2-aminobenzamide (B116534), ammonia (B1221849) source | Copper-mediated | Quinazolinone | rsc.org |

Catalytic Approaches in Quinazolinone Synthesis

The use of transition metal catalysts has revolutionized the synthesis of quinazolinones, offering novel pathways with high efficiency and selectivity. rsc.org A wide array of metals, including copper, ruthenium, platinum, manganese, and iron, have been successfully employed. mdpi.comrsc.orgfrontiersin.org Copper-catalyzed reactions are particularly prevalent, used in domino reactions of alkyl halides and anthranilamides, and in reactions involving 2-halobenzamides and nitriles. organic-chemistry.org Ruthenium-based catalysts have been shown to be highly selective in the deaminative coupling of 2-aminobenzamides with amines to produce quinazolinones. marquette.eduorganic-chemistry.org Heterogeneous catalysts, such as zeolite-supported platinum nanoclusters, have been developed for the direct dehydrogenative synthesis of quinazolinones from o-aminobenzamide and alcohols. rsc.org These catalytic methods often proceed under milder conditions and with greater functional group tolerance compared to classical approaches. mdpi.com

| Catalyst System | Reaction Type | Starting Materials | Reference |

| Platinum (Pt)/HBEA zeolite | Acceptorless dehydrogenative coupling | o-aminobenzamide, alcohols | rsc.org |

| Copper (Cu) | Imidoylative cross-coupling/cyclocondensation | 2-isocyanobenzoates, amines | organic-chemistry.org |

| Ruthenium (Ru) complex | Deaminative coupling | 2-aminobenzamides, amines | marquette.edu |

| Manganese (Mn)(I) complex | Acceptorless dehydrogenative coupling | 2-aminobenzylalcohol, primary amides | mdpi.com |

| Iron (Fe)Cl2 | sp3 C-H oxidation/intramolecular C-N bond formation | 2-alkylamino N-H ketimines | mdpi.com |

Green Chemistry Principles in Synthetic Design

The synthesis of quinazolinone derivatives has increasingly moved towards environmentally benign methods that emphasize efficiency, safety, and sustainability. These approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption. mdpi.com

One notable green approach is the use of microwave irradiation, which significantly accelerates reaction times and often improves yields compared to conventional heating methods. researchgate.nettsijournals.comnih.gov For instance, microwave-assisted synthesis has been successfully employed for the rapid and efficient iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, a green solvent. rsc.org This method highlights the move away from volatile and toxic organic solvents. rsc.orgrsc.org Similarly, solvent-free conditions using microwave mediation have been developed for the reduction of nitro and azido (B1232118) arenes to form the quinazolinone core, further underscoring the green credentials of this technology. nih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that has been explored for preparing quinazolinone derivatives. researchgate.netbgu.ac.il The use of ultrasonic cavitation can enhance mass transfer and activate chemical bonds, leading to higher yields and selectivity while potentially reducing the need for harsh catalysts and solvents. researchgate.netrsc.org

Catalysis plays a central role in green synthetic design. The development of novel, recoverable catalysts is a key area of research. For example, a magnetically recoverable palladium catalyst has been used for the multicomponent synthesis of quinazolinones in an eco-friendly PEG/water solvent system. frontiersin.org This catalyst demonstrates high activity and can be easily separated from the reaction mixture using an external magnet, allowing for its reuse over multiple cycles, which enhances cost-effectiveness and sustainability. frontiersin.org Other green protocols include the use of visible light-driven photocatalysis with curcumin-sensitized titanium dioxide, offering a mild and environmentally friendly pathway to quinazoline derivatives. mdpi.com

Derivatization Strategies of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. These modifications are typically focused on the nitrogen atoms, the carbonyl group, and the benzene ring.

The nitrogen atoms at positions 1 and 3 of the quinazolinone ring are common targets for functionalization. N-substitution can be readily achieved through deprotonation to form a salt, followed by the addition of an electrophile like an alkyl or acyl halide. wikipedia.org This allows for the introduction of a wide variety of functional groups, which can significantly alter the molecule's properties. For instance, N-alkylation and N-acylation are standard procedures to introduce new substituents. A novel and efficient transition metal-free nitrogen insertion reaction has also been developed for the synthesis of 2,3-disubstituted quinazolinone derivatives, showcasing advanced methods for N-functionalization. acs.org

The carbonyl group at the C2 position is another key site for derivatization. A common modification is its conversion to a thiocarbonyl group to form the corresponding 6-methylquinazoline-2(1H)-thione. This thionation is typically achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The replacement of the carbonyl oxygen with a sulfur atom can have a profound impact on the molecule's electronic properties and biological activity. In some studies, the C2 carbonyl group has been replaced with an iminium group, which alters its hydrogen-bonding capability from an acceptor to a donor, demonstrating another route for modification at this position. nih.gov

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions to introduce additional functional groups. The existing methyl group at position 6 is an activating group that directs incoming electrophiles to the ortho and para positions (positions 5 and 7). libretexts.orgmsu.edulibretexts.org

Common substitution reactions include:

Halogenation: Bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS). The directing effect of the methyl group would favor the introduction of a bromine atom at position 5 or 7.

Nitration: The introduction of a nitro group (-NO₂) is another common modification. The nitro group is a deactivating group and can serve as a precursor for further functionalization, such as reduction to an amino group.

The reactivity of the benzene ring is influenced by the electron-donating or electron-withdrawing nature of the substituents already present. msu.edumsu.edu

A powerful strategy for creating novel quinazolinone-based compounds is the introduction of other heterocyclic rings. scirp.org This molecular hybridization can lead to compounds with enhanced or entirely new properties. acs.orgnih.gov These heterocyclic moieties can be attached at various positions on the this compound core.

Attachment at Nitrogen: The nitrogen atoms are common points for linking other heterocycles. For example, a propargyl group can be introduced at the N3 position, which can then undergo a "click" reaction with an azide (B81097) to form a triazole ring. sci-hub.se This approach has been used to synthesize quinazolinone-triazole hybrids. acs.orgnih.govacs.org

Attachment to the Benzene Ring: Heterocycles can also be attached to the benzene portion of the quinazolinone. For instance, a pyrazole (B372694) ring can be linked through an azo group to the phenyl ring at position 3, which is itself attached to the quinazolinone core. mdpi.com In other examples, pyrazole carboxamide derivatives have been attached to the quinazolinone scaffold via a benzene ring. mdpi.com

Fused Systems: In more complex derivatizations, heterocyclic rings can be fused to the quinazolinone core, creating polycyclic systems. tsijournals.com

This strategy of creating hybrid molecules, such as quinazolinone-pyrazole and quinazolinone-triazole derivatives, is a vibrant area of research for discovering new chemical entities. nih.govresearchgate.netnih.gov

Applications in Chemical Biology and Drug Discovery Research

Lead Compound Identification and Optimization

The journey of drug discovery often begins with the identification of a "lead compound," a molecule that shows promising biological activity against a specific target and serves as a starting point for optimization. The 6-methylquinazolinone core has been successfully employed as a foundational structure for identifying and refining such leads. cnr.itresearchgate.net

A notable example involves the identification of 6-methylquinazolin-4(3H)-one derivatives as novel binders of Bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in cancer. cnr.it Through a rational design approach that combined computational modeling and chemical synthesis, researchers identified this scaffold as a promising starting point. cnr.itresearchgate.net An initial in silico analysis revealed that the 6-methylquinazolin-4(3H)-one core could fit within the BRD9 binding site and mimic the necessary interactions of an acetylated lysine (B10760008) residue. cnr.it This led to the synthesis and evaluation of a focused library of derivatives, resulting in the identification of compounds with low micromolar binding affinity for BRD9. cnr.it

The process of lead optimization involves iterative modifications to the lead structure to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase. For the quinazolinone scaffold, SAR investigations have revealed key structural features that influence bioactivity. For instance, in the development of antibacterials, substitutions on all three rings of the quinazolinone structure were systematically varied to improve activity against S. aureus. nih.gov Similarly, for HER2 inhibitors, the selectivity over EGFR was found to be highly dependent on the nature of the aniline (B41778) moiety at the C-4 position and substituents at the C-6 position of the quinazoline (B50416) ring. rjsocmed.com The optimization of a 2-aminoquinazolin-4(3H)-one antiviral agent involved N-substitution to improve its in vivo pharmacokinetic profile, such as the area under the curve (AUC) and maximum plasma concentration, leading to a promising lead compound for anti-SARS-CoV-2 agent development. nih.gov

| Compound Series | Target | Key Optimization Insights | Reference |

| 6-methylquinazolin-4(3H)-one derivatives | BRD9 | Substitution at positions 2 and 8 with various aldehydes and boronic acids led to potent and selective binders. | cnr.it |

| 4(3H)-Quinazolinone derivatives | Bacterial pathogens (S. aureus) | Systematic variation on all three rings identified derivatives with MIC values ≤0.5 µg/mL against resistant strains. | nih.gov |

| Quinazoline derivatives | HER2 Kinase | The aniline moiety at C-4 and substituents at C-6 were critical for achieving high selectivity over EGFR. | rjsocmed.com |

| 2-Aminoquinazolin-4(3H)-one derivatives | SARS-CoV-2 | N-acetylation significantly improved in vivo pharmacokinetic exposure (AUC). | nih.gov |

Probes for Biological System Interrogation

Beyond their therapeutic potential, quinazolinone derivatives are being developed as chemical probes to study biological processes and visualize specific molecules within cells. Their inherent fluorescent properties, characterized by good photostability and large Stokes shifts, make them an excellent scaffold for creating "turn-on" fluorescent sensors. mdpi.comnii.ac.jp These probes are designed to be non-fluorescent or weakly fluorescent until they react with a specific analyte, at which point they emit a strong fluorescent signal.

For example, a quinazolinone-based probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), was developed for the selective detection of carbon monoxide (CO). mdpi.comnii.ac.jp In its native state, the probe is non-fluorescent. However, upon reaction with CO, the nitro group is reduced to an amino group, forming 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ), which is strongly fluorescent. mdpi.comnii.ac.jp This "turn-on" mechanism allows for sensitive and selective detection of CO, with a detection limit in the micromolar range. nii.ac.jp Similarly, another quinazolinone-based probe was designed for monitoring hypochlorite (B82951) (ClO⁻), where the probe exhibits a clear change from weak to strong fluorescence upon interaction with the analyte, enabling detection at nanomolar concentrations. researchgate.net